![molecular formula C14H18F3N3O2S B13730846 2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a complex organic compound known for its unique chemical structure and properties This compound features a thiazolo-pyridine core, which is further functionalized with diethylamino, hydroxypropyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves multi-step organic reactions. One common approach is to start with a thiazolo-pyridine precursor, which undergoes sequential functionalization reactions to introduce the diethylamino, hydroxypropyl, and trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the thiazolo-pyridine core or the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced thiazolo-pyridine derivatives.
Substitution: Formation of substituted thiazolo-pyridine compounds.
Aplicaciones Científicas De Investigación
2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The hydroxypropyl group may contribute to the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in enantio- and diastereoselective addition reactions.
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine: A pyridine derivative with trifluoromethyl groups, used in various chemical syntheses.
Uniqueness
2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the thiazolo-pyridine core, along with the diethylamino, hydroxypropyl, and trifluoromethyl groups, makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H18F3N3O2S |
|---|---|
Peso molecular |
349.37 g/mol |
Nombre IUPAC |
2-(diethylamino)-6-(3-hydroxypropyl)-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H18F3N3O2S/c1-3-20(4-2)13-19-11-10(23-13)9(14(15,16)17)8(6-5-7-21)12(22)18-11/h21H,3-7H2,1-2H3,(H,18,22) |
Clave InChI |
NLRSPGHMLPAARG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC2=C(S1)C(=C(C(=O)N2)CCCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





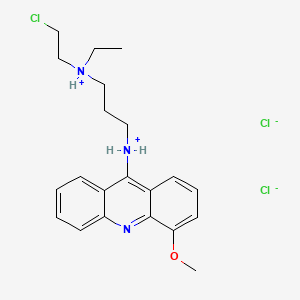
![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)
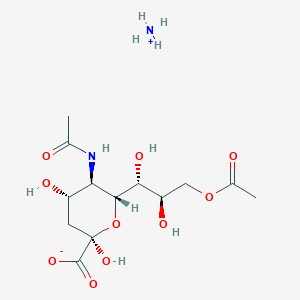
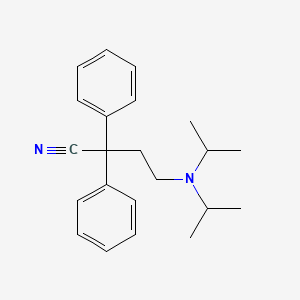

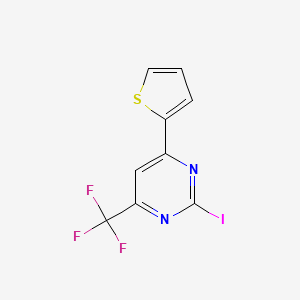
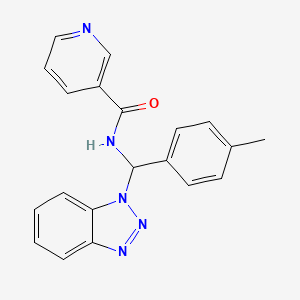
![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)

![2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13730830.png)

